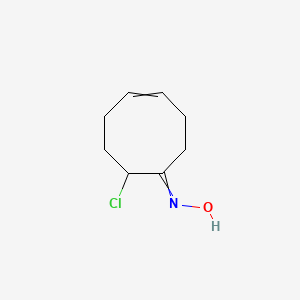
2-(2-Oxo-2-propan-2-yloxyethyl)icosanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxo-2-propan-2-yloxyethyl)icosanoic acid is a complex organic compound with a long carbon chain and multiple functional groups It is characterized by the presence of a carboxylic acid group, a ketone group, and an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-propan-2-yloxyethyl)icosanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of enolate ions, where the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S_N2 reaction . This process can be followed by further functionalization to introduce the ketone and ether groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Oxo-2-propan-2-yloxyethyl)icosanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(2-Oxo-2-propan-2-yloxyethyl)icosanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(2-Oxo-2-propan-2-yloxyethyl)icosanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may act as a substrate for enzymes involved in lipid metabolism, leading to the formation of various metabolites. The exact pathways can vary depending on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
Arachidic acid (Eicosanoic acid): A long-chain fatty acid with similar structural features but lacking the ketone and ether groups.
2-Quinolinecarboxylic acid (2-oxo-2-propan-2-yloxyethyl) ester: A compound with a similar ether linkage but different core structure.
Uniqueness
2-(2-Oxo-2-propan-2-yloxyethyl)icosanoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
72906-44-6 |
|---|---|
Fórmula molecular |
C25H48O4 |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
2-(2-oxo-2-propan-2-yloxyethyl)icosanoic acid |
InChI |
InChI=1S/C25H48O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25(27)28)21-24(26)29-22(2)3/h22-23H,4-21H2,1-3H3,(H,27,28) |
Clave InChI |
IBSMGVZOSOGWOK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(CC(=O)OC(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline](/img/structure/B14454768.png)
methanone](/img/structure/B14454769.png)


![2-[(E)-Benzylideneamino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14454782.png)








